N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide
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Description
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide, also known as FMeTTC, is a novel compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of thiophene-based compounds and has shown promising results in various studies for its biological activities.
Scientific Research Applications
Synthesis and Reactivity
Research into similar compounds, such as N-(1-Naphthyl)furan-2-carboxamide and its transformation into various thioamide and benzothiazole derivatives, showcases the compound's versatility in synthesis and chemical reactivity. These compounds undergo electrophilic substitution reactions, including nitration, bromination, formylation, and acylation, highlighting their potential in creating diverse molecular structures for further study or application in various fields (Aleksandrov & El’chaninov, 2017).
Electrophilic Substitution and Oxidation Reactions
Another research avenue demonstrates the anode oxidation of heterocyclic acids, including furan-2-carboxylic and thiophene-2-carboxylic acids, leading to the formation of N-(2-furoyloxymethyl)-N-methylformamide and its analogs. This indicates potential applications in electrochemical synthesis and modifications of heterocyclic compounds (Konstantinov et al., 1971).
Supramolecular Architecture
The effect of aromaticity on crystal packing of furan/thiophene carboxamide compounds has been explored, showing that heteroatom substitution from O to S in five-membered rings increases π-based interactions, suggesting applications in materials science and engineering, particularly in designing supramolecular structures with specific physical properties (Rahmani et al., 2016).
Biological Activity
Studies on Schiff-base ligands derived from furan-2-carboxylic acid and thiophene-2-carboxylic acid show that these compounds, when complexed with metals, have exhibited biological activity against various bacterial strains. This opens up research avenues in the development of new antimicrobial agents (Ahmed et al., 2013).
Pharmaceutical Applications
The synthesis and biological characterization of furan-carboxamide derivatives as inhibitors of the influenza A H5N1 virus highlight the compound's potential in pharmaceutical applications. Specifically, certain derivatives demonstrated significant anti-influenza activity, suggesting a pathway for developing novel antiviral drugs (Yongshi et al., 2017).
properties
IUPAC Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c1-16-6-4-14(8-11-2-5-17-9-11)13(15)12-3-7-18-10-12/h2-3,5,7,9-10H,4,6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRORRVVUJVFRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(furan-3-ylmethyl)-N-(2-methoxyethyl)thiophene-3-carboxamide |
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